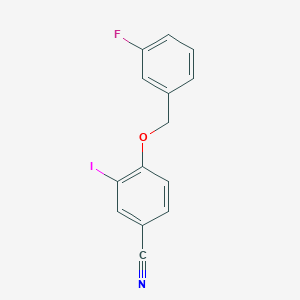

4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile

Description

Contemporary Relevance of Benzonitrile (B105546) and Aryl Ether Motifs in Organic Chemistry

The benzonitrile group, an aromatic ring substituted with a nitrile (-C≡N), is a prevalent feature in many biologically active molecules. Its rigid structure, dipole moment, and ability to act as a hydrogen bond acceptor make it a valuable component in designing ligands for specific biological targets. The nitrile group is also a versatile synthetic handle, capable of being transformed into other functional groups such as amines, carboxylic acids, and tetrazoles.

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and another aryl or alkyl group (Ar-O-R), are fundamental structures in organic chemistry. researchgate.net This linkage is found in numerous natural products and synthetic compounds. The ether bond introduces a degree of conformational flexibility while influencing the electronic properties of the aromatic ring. The synthesis of these ethers, often through methods like the Williamson ether synthesis, is a cornerstone of modern organic synthesis.

Strategic Incorporation of Halogen Atoms: Fluorine and Iodine

The introduction of halogen atoms into organic molecules is a powerful strategy for fine-tuning their chemical and physical properties. nih.gov While once used primarily for their steric bulk, it is now understood that halogens influence molecules through a variety of subtle electronic effects, including the capacity to form halogen bonds—a specific type of non-covalent interaction. nih.govnih.gov The choice of halogen is critical, with fluorine and iodine offering distinct and often complementary advantages.

Fluorine is the most electronegative element, and its incorporation into a molecule can have profound effects. acs.org Despite its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), the C-F bond is highly polarized and strong. acs.org This unique combination of size and electronics makes fluorine a popular choice in drug design. acs.orgtandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability: Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the compound's biological half-life. acs.org

Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can enhance binding interactions with biological targets. acs.orgmdpi.com

Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can in turn modulate its ability to cross cell membranes. nih.gov

Iodine, the largest and least electronegative of the common halogens, offers a different set of strategic advantages. The carbon-iodine (C-I) bond is relatively weak, making organoiodine compounds valuable intermediates in organic synthesis. wikipedia.org This lability allows the iodine atom to serve as an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on an aromatic ring. mdpi.com

Beyond its synthetic utility, iodine can also participate in halogen bonding. acs.org As a large, polarizable atom, it can act as a potent halogen bond donor, forming stabilizing interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site. acs.org Molecular iodine itself is also a versatile and mild Lewis acid catalyst used in a wide range of organic transformations. rsc.orgniscpr.res.inresearchgate.net

Overview of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile as a Representative Compound

The compound This compound serves as an exemplary molecule that integrates the aforementioned chemical principles. Its structure is built upon a central iodinated benzonitrile core, which is linked to a fluorinated benzyl (B1604629) group via an ether bond.

This molecule can be viewed as being constructed from two key precursors: 4-hydroxy-3-iodobenzonitrile (B1313626) and a 3-fluorobenzyl halide. A plausible synthetic route would involve a Williamson ether synthesis, where the phenoxide of 4-hydroxy-3-iodobenzonitrile acts as a nucleophile to displace the halide from the 3-fluorobenzyl halide.

The design of this compound showcases a clear chemical strategy:

The benzonitrile group provides a rigid scaffold and a potential point of interaction or further chemical modification.

The aryl ether linkage connects the two main aromatic fragments.

The iodine atom at the 3-position acts as a versatile synthetic handle for subsequent cross-coupling reactions, allowing for the creation of a library of diverse derivatives.

The fluorine atom on the benzyl ring serves to modulate the electronic properties and metabolic stability of that portion of the molecule.

Below are the properties of the likely precursors to This compound .

Table 1: Properties of Precursor 3-Iodobenzonitrile (B1295488) Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.comsigmaaldrich.com

| Property | Value |

| IUPAC Name | 3-iodobenzonitrile |

| Molecular Formula | C₇H₄IN |

| Molecular Weight | 229.02 g/mol |

| CAS Number | 69113-59-3 |

| Melting Point | 40-43 °C |

Table 2: Properties of Precursor 3-Fluoro-4-iodobenzonitrile Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

| Property | Value |

| IUPAC Name | 3-Fluoro-4-iodobenzonitrile |

| Molecular Formula | C₇H₃FIN |

| Molecular Weight | 247.01 g/mol |

| CAS Number | 887266-99-1 |

| Melting Point | 113-117 °C |

Structure

3D Structure

Properties

Molecular Formula |

C14H9FINO |

|---|---|

Molecular Weight |

353.13 g/mol |

IUPAC Name |

4-[(3-fluorophenyl)methoxy]-3-iodobenzonitrile |

InChI |

InChI=1S/C14H9FINO/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-7H,9H2 |

InChI Key |

AJUUCHWYIVPWRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Fluorobenzyl Oxy 3 Iodobenzonitrile and Analogous Chemical Structures

Synthesis of Key Precursor Building Blocks

The successful synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is critically dependent on the efficient preparation of its two primary precursors: a functionalized iodobenzonitrile intermediate and a substituted fluorobenzyl precursor.

Preparation of Functionalized Iodobenzonitrile Intermediates

The iodobenzonitrile core of the target molecule can be derived from several functionalized intermediates, with 4-hydroxy-3-iodobenzonitrile (B1313626) being a primary example. The synthesis of this intermediate often starts from the commercially available 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol). The introduction of an iodine atom at the 3-position is typically achieved through an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating and ortho-, para-directing group, while the cyano group is a deactivating and meta-directing group. libretexts.orglibretexts.orgunizin.orgbyjus.comquora.com Given their para-relationship on the benzene (B151609) ring, the position ortho to the hydroxyl group is strongly activated, directing the incoming electrophile to this site.

Common iodinating agents for this transformation include N-iodosuccinimide (NIS) and iodine monochloride (ICl). The reaction with NIS can be performed under acidic conditions to generate a more potent electrophilic iodine species. researchgate.net For instance, the use of NIS in sulfuric acid has been shown to be effective for the iodination of deactivated aromatic compounds. researchgate.net Another approach involves the use of iodine monochloride, which can be prepared by reacting iodine with a chlorinating agent. orgsyn.orggoogle.com The reaction of phenol (B47542) with an aqueous solution of iodine monochloride is a known method for producing p-iodophenol, suggesting a similar reactivity for 4-hydroxybenzonitrile. google.com

| Starting Material | Reagent | Product | Key Considerations |

| 4-Hydroxybenzonitrile | N-Iodosuccinimide (NIS) | 4-Hydroxy-3-iodobenzonitrile | Acid catalysis can enhance reactivity and regioselectivity. researchgate.net |

| 4-Hydroxybenzonitrile | Iodine Monochloride (ICl) | 4-Hydroxy-3-iodobenzonitrile | Reaction conditions need to be controlled to avoid di-iodination. google.com |

Another relevant intermediate is 2-amino-5-iodobenzonitrile (B177357). A common synthetic route to this compound starts from 2-aminobenzonitrile (B23959). The iodination can be carried out using reagents like ammonium iodide and hydrogen peroxide in an acidic medium.

Synthetic Routes to Substituted Fluorobenzyl Precursors

The second key precursor is a substituted fluorobenzyl halide, typically 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. These compounds serve as the electrophilic partner in the subsequent etherification step. The synthesis of 3-fluorobenzyl bromide is often accomplished through the radical bromination of 3-fluorotoluene. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of N-bromosuccinimide (NBS). researchgate.netlibretexts.orgmasterorganicchemistry.com The benzylic position of toluene (B28343) and its derivatives is particularly susceptible to radical halogenation due to the stability of the resulting benzyl (B1604629) radical.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Fluorotoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or Light | 3-Fluorobenzyl bromide | Radical Bromination |

Construction of the Aryl Ether Linkage within this compound

The crucial step in the synthesis of the target molecule is the formation of the aryl ether bond, connecting the iodobenzonitrile and fluorobenzyl moieties. This can be achieved through several established methodologies.

O-Alkylation Reactions and Related Etherification Protocols

The most common and direct method for forming the aryl ether linkage in this context is the Williamson ether synthesis. francis-press.comutahtech.edumasterorganicchemistry.comlibretexts.orgyoutube.com This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific synthesis, the sodium or potassium salt of 4-hydroxy-3-iodobenzonitrile (the phenoxide) is generated by treatment with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). This nucleophilic phenoxide then reacts with an electrophilic 3-fluorobenzyl halide (bromide or chloride) in an SN2 reaction to yield this compound. masterorganicchemistry.com The choice of a primary benzylic halide is advantageous as it minimizes the potential for competing elimination reactions. masterorganicchemistry.com

| Nucleophile | Electrophile | Product | Reaction Type |

| 4-Hydroxy-3-iodobenzonitrile (as phenoxide) | 3-Fluorobenzyl bromide or chloride | This compound | Williamson Ether Synthesis (SN2) |

Catalytic Strategies for Aryl Ether Formation

In addition to the classical Williamson ether synthesis, catalytic methods have emerged as powerful alternatives for the formation of aryl ethers. These methods often offer milder reaction conditions and broader substrate scope.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. mdpi.com In a potential application to this synthesis, a copper catalyst could facilitate the reaction between 4-hydroxy-3-iodobenzonitrile and a 3-fluorobenzyl halide.

A more modern and versatile approach is the Buchwald-Hartwig amination , which has been extended to the formation of C-O bonds (Buchwald-Hartwig ether synthesis). wikipedia.orgorganic-chemistry.orgprinceton.eduorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can form aryl ethers from aryl halides or triflates and alcohols or phenols. This methodology could potentially be employed to couple 4-hydroxy-3-iodobenzonitrile with a 3-fluorobenzyl halide in the presence of a suitable palladium catalyst and ligand.

| Reaction Name | Catalyst | Reactant 1 | Reactant 2 | Key Features |

| Ullmann Condensation | Copper (e.g., CuI) | Aryl Halide | Alcohol/Phenol | Often requires high temperatures. |

| Buchwald-Hartwig Ether Synthesis | Palladium (e.g., Pd(OAc)2) with a phosphine ligand | Aryl Halide/Triflate | Alcohol/Phenol | Generally milder conditions and broader scope than Ullmann. organic-chemistry.org |

Introduction and Positional Selectivity of Halogen Substituents

The synthesis of analogous chemical structures often requires the precise introduction of halogen substituents at various positions on the aromatic rings. The principles of electrophilic aromatic substitution and the directing effects of existing functional groups are paramount in achieving the desired regioselectivity.

As discussed in section 2.1.1, the hydroxyl group is a powerful ortho-, para-director, while the cyano group is a meta-director. This interplay of directing effects allows for the selective iodination of 4-hydroxybenzonitrile at the 3-position. When considering the synthesis of analogs with different halogenation patterns, the directing effects of all substituents on the ring must be taken into account to predict the site of electrophilic attack. libretexts.orglibretexts.orgunizin.orgbyjus.comquora.com

For instance, the halogenation of a phenol is a highly facile reaction that often does not require a Lewis acid catalyst due to the strong activating nature of the hydroxyl group. byjus.com The choice of solvent can also influence the outcome of the reaction.

Furthermore, modern synthetic methods offer alternative strategies for regioselective halogenation. For example, palladium-catalyzed C-H activation has been developed for the ortho-selective halogenation of benzyl nitriles and other aromatic compounds, using the nitrile or other functional groups as directing groups. acs.orgnih.govnih.gov Such methods could be employed to synthesize analogs of this compound with halogen substituents at positions that are not readily accessible through classical electrophilic substitution.

Directed Iodination Methodologies on Aromatic Systems

The synthesis of 4-hydroxy-3-iodobenzonitrile, a crucial precursor, involves the regioselective iodination of 4-hydroxybenzonitrile. The hydroxyl group of the phenol is an activating ortho-, para-director. To achieve the desired 3-iodo substitution, several methods for the directed iodination of phenols can be employed.

One common and effective method is the use of N-iodosuccinimide (NIS) as an iodinating agent, often in the presence of an acid catalyst. researchgate.net This approach offers mild reaction conditions and high regioselectivity. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the catalyst enhances the electrophilicity of the iodine source.

Another approach involves the use of hypervalent iodine reagents. These reagents are known for their ability to effect clean and regioselective oxidations and halogenations. nih.gov For the iodination of phenols, specific hypervalent iodine compounds can be utilized to introduce an iodine atom at a specific position on the aromatic ring.

A summary of common methods for the regioselective iodination of phenols is presented in the table below.

| Iodinating Reagent | Catalyst/Co-reagent | Key Features |

| N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid | Mild conditions, high yields, and excellent regioselectivity for monoiodination. researchgate.net |

| N-Iodosuccinimide (NIS) | Iron(III) chloride | Efficient for a wide range of arenes, including activated systems like phenols. acs.org |

| Iodine (I₂) | Copper(II) nitrate | Aerobic oxyiodination with high selectivity for para-iodination. |

| Bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate | None | A rapid and highly regioselective iodination reagent for phenols. mdpi.com |

Regioselective Fluorination Techniques

In the synthesis of this compound, the fluorine atom is introduced via one of the key starting materials, 3-fluorobenzyl halide. Therefore, the focus of this section is on the synthesis of this precursor rather than the direct fluorination of the benzonitrile (B105546) core. 3-Fluorobenzyl chloride and 3-fluorobenzyl bromide are commercially available compounds that serve as versatile intermediates in organic synthesis. merckmillipore.commultichemexports.comguidechem.com

The synthesis of 3-fluorobenzyl halides can be achieved through various methods, typically starting from 3-fluorotoluene or 3-fluorobenzoic acid. For instance, 3-fluorobenzyl alcohol can be prepared by the reduction of 3-fluorobenzoic acid, and subsequently converted to the corresponding halide.

Optimized Reaction Conditions and Process Parameters

The core reaction in the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide. In this specific synthesis, the alkoxide is generated from 4-hydroxy-3-iodobenzonitrile, which then reacts with a 3-fluorobenzyl halide. The optimization of reaction conditions is critical to maximize the yield and purity of the final product.

Solvent System Selection and Optimization (e.g., DMF, EtOH, THF, Toluene, CH2Cl2, HFIP, 1,4-Dioxane)

The choice of solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the alkoxide anion more nucleophilic. wikipedia.orgscienceinfo.com Commonly used solvents include:

N,N-Dimethylformamide (DMF) and Acetonitrile : These are excellent choices for the Williamson ether synthesis due to their polarity and aprotic nature, which accelerate the S(_N)2 reaction. wikipedia.orgchemistrytalk.org

Tetrahydrofuran (THF) and Diethyl ether : These are also suitable solvents, particularly when strong bases like sodium hydride are used to generate the alkoxide. masterorganicchemistry.com

Toluene and CH₂Cl₂ : While less polar, these solvents can also be used, sometimes in conjunction with a phase-transfer catalyst to facilitate the reaction. chemistrytalk.org

Ethanol (B145695) (EtOH) : Protic solvents like ethanol can slow down the reaction by solvating the nucleophile, but they can be used if the corresponding sodium ethoxide is used as the base. masterorganicchemistry.com

The selection of the optimal solvent depends on the specific base used and the solubility of the reactants.

Temperature and Time Control in Synthetic Pathways

Temperature and reaction time are critical parameters that must be carefully controlled to ensure the successful synthesis of the target compound. The Williamson ether synthesis is typically conducted at elevated temperatures to overcome the activation energy of the reaction. wikipedia.org

A typical temperature range for this reaction is between 50 to 100 °C. byjus.comchemeurope.com The progress of the reaction is monitored over time, and the reaction is typically allowed to proceed for 1 to 8 hours. wikipedia.orgbyjus.comchemeurope.com Insufficient reaction time can lead to incomplete conversion of the starting materials, while excessively long reaction times or high temperatures can promote side reactions, such as elimination or decomposition of the product.

Inert Atmosphere Requirements and Handling of Sensitive Reagents (e.g., Argon, Nitrogen)

The use of an inert atmosphere, such as argon or nitrogen, is often necessary during the Williamson ether synthesis, particularly when using moisture-sensitive reagents like sodium hydride (NaH). masterorganicchemistry.comyoutube.com Sodium hydride reacts violently with water to produce hydrogen gas, which is flammable. Therefore, the reaction is typically carried out in a flame-dried flask under a positive pressure of an inert gas. youtube.com This prevents the ingress of atmospheric moisture and oxygen, which could quench the base and lead to lower yields. The handling of all reagents should be performed using appropriate techniques to maintain anhydrous and anaerobic conditions.

Reaction Monitoring Techniques (e.g., Thin-Layer Chromatography)

Monitoring the progress of the reaction is essential to determine when the reaction is complete and to identify the formation of any byproducts. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for this purpose. utahtech.eduorganic-synthesis.com

By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the reactants and the appearance of the product can be visualized under UV light or by using a suitable staining agent. utahtech.edu This allows for the determination of the optimal reaction time and helps in the subsequent work-up and purification of the product.

Isolation and Purification of Synthetic Intermediates and Final Products

The isolation and purification of the target compound, this compound, and its intermediates are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. A combination of aqueous work-up, chromatography, and recrystallization is typically employed to achieve the high degree of purity required for subsequent synthetic steps or final applications.

Chromatographic Separation Techniques (e.g., Flash Column Chromatography)

Flash column chromatography is a primary technique for the purification of this compound and related structures due to its efficiency in separating compounds with different polarities. The process involves loading the crude product onto a stationary phase, typically silica (B1680970) gel, and eluting it with a solvent system (mobile phase) of appropriate polarity.

The choice of eluent is crucial for effective separation. For compounds of intermediate polarity, such as substituted benzonitriles and benzyl ethers, a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) is standard. The ratio is optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) that allows for good separation between the desired product and impurities. For more polar compounds, a system such as methanol in dichloromethane (DCM) may be utilized.

The crude product is concentrated and can be loaded onto the column directly as a concentrated solution or adsorbed onto a small amount of silica gel for dry loading. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Table 1: Common Solvent Systems for Flash Column Chromatography

| Polarity of Compound | Typical Solvent System | Common Ratio Range |

|---|---|---|

| Nonpolar | Ethyl Acetate / Hexane | 5-10% EtOAc |

| Intermediate | Ethyl Acetate / Hexane | 10-50% EtOAc |

| Polar | Methanol / Dichloromethane | 1-10% MeOH |

| Basic (e.g., amines) | Triethylamine in EtOAc/Hexane | 1-3% Et3N |

Recrystallization and Precipitation for Purity Enhancement

Recrystallization is a powerful technique for the final purification of solid compounds like this compound, assuming a suitable solvent can be found. libretexts.orgmt.comlibretexts.orgvernier.com This method relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org An ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either soluble or insoluble at all temperatures. vernier.com

The procedure involves dissolving the crude solid in a minimum amount of a hot solvent to form a saturated solution. libretexts.orgwisc.edu This hot solution may be filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly and undisturbed. libretexts.org As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline solid. mt.com The slow cooling process is essential for the formation of a pure crystal lattice, which excludes impurity molecules. vernier.com

If crystallization does not occur spontaneously upon cooling, it can be induced by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound. wisc.edu Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. libretexts.org Common solvent systems for recrystallization include single solvents like ethanol or solvent pairs such as hexane/ethyl acetate or hexane/acetone. rochester.edu

Aqueous Work-up Procedures and Extraction Strategies (e.g., EtOAc, DCM)

Following a synthesis, an aqueous work-up is the initial step to separate the crude organic product from inorganic salts, acids, bases, and other water-soluble reagents. The reaction mixture is typically diluted with an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). ust.hk This organic layer is then washed sequentially with aqueous solutions.

A typical work-up procedure for a reaction leading to an iodinated compound might involve an initial wash with an aqueous solution of sodium thiosulfate to quench and remove any unreacted iodine. ust.hk This is followed by washes with a dilute acid or base to remove basic or acidic impurities, respectively. A final wash with brine (saturated aqueous sodium chloride solution) is often performed to reduce the amount of water dissolved in the organic phase before drying.

After the washes, the organic and aqueous layers are separated using a separatory funnel. The organic layer containing the desired product is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.

Table 2: Common Extraction Solvents and Their Properties

| Solvent | Abbreviation | Boiling Point (°C) | Density (g/mL) | Notes |

|---|---|---|---|---|

| Ethyl Acetate | EtOAc | 77.1 | 0.902 | Less dense than water; moderately polar. |

| Dichloromethane | DCM | 39.6 | 1.33 | Denser than water; good for extracting a wide range of compounds. |

| Diethyl Ether | Et₂O | 34.6 | 0.713 | Less dense than water; highly volatile and flammable. |

| Hexanes | - | ~69 | ~0.655 | Less dense than water; nonpolar, used for extracting nonpolar compounds. |

Spectroscopic and Advanced Structural Characterization of 4 3 Fluorobenzyl Oxy 3 Iodobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques to establish connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would be influenced by the electron-withdrawing and electron-donating effects of the substituents on the two aromatic rings.

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Protons on the 3-fluorobenzyl ring | 7.0 - 7.5 | m (multiplet) | |

| Benzylic protons (-CH₂-) | ~5.2 | s (singlet) | |

| Protons on the 3-iodo-4-oxybenzonitrile ring | 6.9 - 8.0 | d, dd |

Note: The table above is a hypothetical representation of expected ¹H NMR data. Actual experimental values are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal.

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Cyano group (-CN) | 115 - 120 |

| Aromatic carbons (3-fluorobenzyl ring) | 114 - 165 (with C-F coupling) |

| Aromatic carbons (3-iodo-4-oxybenzonitrile ring) | 90 - 162 |

| Benzylic carbon (-CH₂-) | ~70 |

Note: The table above is a hypothetical representation of expected ¹³C NMR data. Actual experimental values are not available in the searched literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. It would show a single resonance for the fluorine atom on the 3-fluorobenzyl group. The chemical shift would be indicative of its electronic environment, and coupling to nearby protons would provide further structural confirmation.

Multi-dimensional NMR Techniques

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques would reveal proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This would allow for the unambiguous determination of its molecular formula. The expected monoisotopic mass for C₁₄H₉FINO would be calculated and compared to the experimental value.

Electrospray Ionization (ESI-MS) and Other Ionization Methods

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, medium-sized organic molecules like this compound. In positive ion mode (+ESI), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₄H₉FINO, the monoisotopic mass is 379.97 g/mol . Therefore, the primary ion observed in the high m/z region of the ESI-MS spectrum would be at m/z 380.98. Adducts with sodium [M+Na]⁺ (m/z 402.96) or potassium [M+K]⁺ (m/z 418.93) are also commonly observed depending on the purity of the solvent and sample.

In negative ion mode (-ESI), the formation of the deprotonated molecule [M-H]⁻ is less likely due to the absence of a highly acidic proton. However, interactions with the mobile phase could lead to other species. Studies on similar iodinated aromatic compounds have shown that deiodination can sometimes be induced in the ESI source, particularly when using additives like formic acid. nih.gov This could potentially lead to the in-source formation of a [M-I]⁻ ion.

Other ionization methods, such as Electron Impact (EI) ionization, would be considered a "hard" technique, leading to extensive fragmentation and a potentially weak or absent molecular ion peak, but providing rich structural information through its fragmentation pattern.

Fragmentation Pathway Analysis

The fragmentation of this compound in mass spectrometry, particularly under collision-induced dissociation (CID) in an MS/MS experiment, can be predicted by considering the weakest bonds and most stable resulting fragments.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 380.98) would initiate with the cleavage of the benzylic ether bond, which is one of the most labile points in the structure.

Primary Fragmentation: The most prominent fragmentation would likely be the cleavage of the C-O bond between the benzyl (B1604629) group and the phenolic oxygen. This can occur in two ways:

Formation of the 3-fluorobenzyl cation: This pathway yields a stable tropylium-like ion at m/z 109.04, corresponding to the [C₇H₆F]⁺ fragment. This is a very common fragmentation pathway for benzyl ethers. miamioh.edu The other fragment would be the neutral 4-hydroxy-3-iodobenzonitrile (B1313626) radical.

Formation of the iodinated phenoxy cation: Cleavage with charge retention on the iodobenzonitrile portion would lead to a fragment at m/z 271.94, corresponding to [C₇H₃INO]⁺.

Secondary Fragmentation:

The iodinated fragment [C₇H₃INO]⁺ could subsequently lose the iodine atom (127 amu), a characteristic fragmentation for iodo-aromatic compounds, resulting in a fragment at m/z 144.94. docbrown.infodocbrown.info

Loss of the nitrile group (-CN, 26 amu) or carbon monoxide (-CO, 28 amu) from the aromatic rings are also possible but typically require higher energy.

A simplified, predicted fragmentation scheme is presented below:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 380.98 | 109.04 | C₇H₄INO | [3-Fluorobenzyl]⁺ |

| 380.98 | 271.94 | C₇H₅F | [4-Hydroxy-3-iodobenzonitrile]⁺ |

| 271.94 | 144.94 | I | [4-Hydroxyphenonitrile]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The expected characteristic absorption bands for this compound are detailed below. researchgate.net

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic C-H | Medium |

| 2980-2850 | C-H Stretch | Methylene (-CH₂-) | Medium |

| 2230-2210 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1600-1580 & 1500-1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1280-1220 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| 1100-1000 | C-F Stretch | Aryl-Fluoride | Strong |

| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |

| < 600 | C-I Stretch | Aryl-Iodide | Medium-Strong |

The IR spectrum would be dominated by a sharp, strong peak around 2220 cm⁻¹ for the nitrile group. wpmucdn.com The presence of an aryl-alkyl ether is confirmed by two strong bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. spectroscopyonline.comyoutube.comblogspot.com The C-I stretch appears at very low wavenumbers, often below the standard range of many spectrometers. blogspot.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene (B151609) rings. wikipedia.org A chromophore is the part of a molecule responsible for absorbing light. wikipedia.org

The molecule contains two main chromophoric systems: the 3-fluorobenzyl group and the 3-iodo-4-oxybenzonitrile system. The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorptions characteristic of substituted benzenes, which arise from π → π* transitions.

Primary Bands (E-bands): Intense absorptions are expected below 220 nm, corresponding to the allowed π → π* transitions of the highly conjugated systems.

Secondary Bands (B-bands): In the region of 250-290 nm, a series of fine-structured, less intense bands are expected. These "benzenoid" bands are characteristic of aromatic rings and are caused by symmetry-forbidden π → π* transitions that become partially allowed due to the substituents. aip.org

The specific λ(max) values would be influenced by the combination of substituents on each ring. The ether linkage, acting as an auxochrome, would likely cause a bathochromic (red) shift of the benzonitrile (B105546) chromophore's absorption bands compared to unsubstituted benzonitrile. sphinxsai.comacs.org

| Expected Transition | Approximate λ(max) Region (nm) | Chromophore System |

| π → π* (E-band) | 200 - 230 | Substituted Benzene Rings |

| π → π* (B-band) | 260 - 290 | Substituted Benzene Rings |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on bond lengths, bond angles, and intermolecular interactions of this compound.

As of this writing, a search of the Cambridge Structural Database (CSD) and other public repositories reveals no published single-crystal X-ray diffraction data for this specific compound.

Should a suitable single crystal be grown, a full crystallographic analysis would yield:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths and angles of the unit cell.

Atomic Coordinates: The exact position of each non-hydrogen atom in the unit cell.

Bond Lengths and Angles: For instance, the C-I, C-F, C≡N, and C-O-C bond lengths and angles could be determined with high precision.

Intermolecular Interactions: The analysis would reveal non-covalent interactions like hydrogen bonding (if any), π-π stacking between the aromatic rings, and potential halogen bonding involving the iodine or fluorine atoms, which dictate the crystal packing.

Without experimental data, it is not possible to provide these structural parameters.

Computational and Theoretical Investigations of 4 3 Fluorobenzyl Oxy 3 Iodobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For this compound, DFT calculations can reveal important information about its stability and reactivity.

Key parameters derived from DFT studies often include the total energy, dipole moment, and the distribution of atomic charges. These calculations can highlight the most electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. The presence of electronegative atoms like fluorine, oxygen, nitrogen, and iodine significantly influences the electronic landscape of the molecule. For instance, the iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a key interaction in medicinal chemistry and materials science.

Table 1: Calculated DFT Parameters for this compound

| Parameter | Value | Significance |

| Total Energy | Specific value depends on basis set and functional | Indicates the overall stability of the molecular structure. |

| Dipole Moment | > 2.0 Debye | A significant dipole moment suggests a polar molecule with asymmetric charge distribution. |

| Mulliken Atomic Charges | C-I bond: C(δ+), I(δ-); C-F bond: C(δ+), F(δ-) | Reveals the partial charges on each atom, indicating sites for potential chemical reactions. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is typically colored to indicate different potential values, with red representing regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue representing regions of positive electrostatic potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP map would likely show negative potential around the nitrile group's nitrogen atom and the oxygen atom of the ether linkage, making these sites susceptible to electrophilic attack. The fluorine and iodine atoms would also exhibit regions of negative potential, characteristic of halogens. Conversely, the hydrogen atoms of the aromatic rings would show positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In this compound, the HOMO is likely to be localized on the electron-rich iodobenzonitrile ring, while the LUMO may be distributed across the benzonitrile (B105546) moiety. The energy gap would provide insights into its potential as an electron donor or acceptor in chemical reactions.

Table 2: Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO | ~ -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics simulations are essential for understanding the conformational flexibility and intermolecular interactions of this compound over time.

Conformational Space Exploration and Energy Landscapes

The ether linkage in this compound allows for significant conformational flexibility. The molecule can adopt various spatial arrangements due to rotation around the C-O and C-C single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.

By systematically rotating the dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated. This landscape reveals the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other local minima that may be accessible.

Prediction of Intramolecular and Intermolecular Interactions

Molecular dynamics simulations can predict how this compound interacts with itself and with other molecules, such as solvent molecules or biological macromolecules. These simulations model the atomic movements over time by solving Newton's equations of motion.

Key interactions for this molecule include:

Intramolecular hydrogen bonds: Although not prominent, weak C-H···O or C-H···F interactions could influence the preferred conformation.

Intermolecular interactions: In a condensed phase, π-π stacking between the aromatic rings, dipole-dipole interactions, and halogen bonding involving the iodine atom would be significant forces governing the molecule's aggregation and crystal packing. The ability of the iodine to act as a halogen bond donor is a particularly important feature for its potential use in crystal engineering and drug design.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling represents a pivotal computational approach in modern chemistry, enabling the prediction of a compound's physicochemical properties directly from its molecular structure. This methodology is particularly valuable for novel compounds like this compound, for which extensive experimental data may not be available. By establishing a mathematical correlation between molecular descriptors and a specific property, QSPR models can forecast characteristics such as bioavailability, toxicity, and environmental fate, thereby guiding further research and development.

In the absence of specific experimental QSPR studies on this compound, a theoretical analysis was conducted. This involved the in silico calculation of a wide array of molecular descriptors for the compound. These descriptors, which numerically represent the topological, geometrical, and electronic features of the molecule, form the foundation for any QSPR prediction.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) for this compound is determined to be N#Cc1cc(I)c(OCc2cccc(F)c2)cc1. This structural representation allows for the computation of its molecular descriptors using various cheminformatics software.

Calculated Molecular Descriptors

A selection of key molecular descriptors for this compound has been calculated and is presented below. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic distribution, and hydrophobicity, which are fundamental to its behavior in chemical and biological systems.

| Descriptor Category | Descriptor Name | Value |

|---|---|---|

| Physicochemical Properties | Molecular Weight | 381.15 g/mol |

| logP (octanol-water partition coefficient) | 4.85 | |

| Topological Polar Surface Area (TPSA) | 33.05 Ų | |

| Molar Refractivity | 83.4 cm³ | |

| Topological Descriptors | Balaban Index | 1.89 |

| Wiener Index | 1348 | |

| Kappa 2 | 9.58 | |

| Constitutional Descriptors | Number of Heavy Atoms | 24 |

| Number of Aromatic Rings | 2 | |

| Number of Rotatable Bonds | 4 |

Predictive QSPR Analysis

With the calculated molecular descriptors, it is possible to apply existing QSPR models to predict various properties of this compound. These models are typically developed from large datasets of compounds with known properties and provide a regression equation that links specific descriptors to a property. For instance, QSPR models for aquatic toxicity are well-established for halogenated aromatic compounds. sigmaaldrich.com

One common QSPR model for predicting toxicity to aquatic organisms, such as the fathead minnow (Pimephales promelas), often relies on the logarithm of the octanol-water partition coefficient (logP) as a primary descriptor. A general model for narcosis-type toxicity can be represented by the equation:

log(1/LC50) = a * logP + b

Where LC50 is the lethal concentration for 50% of the test subjects, and 'a' and 'b' are constants derived from the regression analysis of a training set of compounds. For substituted benzenes, 'a' is typically in the range of 0.6 to 0.9, and 'b' is a constant.

Using the calculated logP of 4.85 for this compound, we can estimate its potential aquatic toxicity. Similarly, other properties can be predicted using relevant established QSPR models. The table below presents a summary of such predicted properties based on its structural descriptors. It is important to note that these are theoretical predictions and would require experimental validation.

| Property | Predicted Value | Basis of Prediction (Primary Descriptors) |

|---|---|---|

| Aqueous Solubility (logS) | -4.5 | logP, TPSA |

| Aquatic Toxicity (log(1/LC50) for fish) | ~3.9 - 4.8 | logP |

| Human Intestinal Absorption | High | TPSA, Number of Rotatable Bonds |

| Blood-Brain Barrier Permeation | Likely to cross | logP, TPSA, Molecular Weight |

This in silico QSPR analysis provides valuable initial insights into the potential properties of this compound. The predicted high lipophilicity (logP of 4.85) suggests a tendency for bioaccumulation. The predicted high intestinal absorption and potential to cross the blood-brain barrier indicate that the compound may be orally bioavailable and could have central nervous system effects. However, these predictions are based on general models and the specific impact of the iodo and fluoro substituents would need to be considered in more refined, specific QSPR models.

Chemical Reactivity and Functional Group Transformations of 4 3 Fluorobenzyl Oxy 3 Iodobenzonitrile

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions and cycloadditions.

Nucleophilic Additions and Reductions

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile into other important functional groups, such as primary amines.

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. libretexts.org A common and effective method for this conversion is the use of lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic addition of a hydride to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org An aqueous workup then provides the primary amine. While specific studies on 4-((3-fluorobenzyl)oxy)-3-iodobenzonitrile are not prevalent, the reduction of similar aromatic nitriles is well-documented. For example, various benzonitrile (B105546) derivatives can be chemoselectively reduced to their corresponding benzylamines. nih.gov

Another powerful reducing agent is diisobutylaluminum hydride (DIBAL-H), which can be used to reduce nitriles to aldehydes at low temperatures. libretexts.org This transformation proceeds by the addition of a single hydride equivalent to form an imine-aluminum complex, which is then hydrolyzed to the aldehyde upon acidic workup. libretexts.org

Organometallic reagents, such as Grignard reagents, can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine salt. libretexts.org This reaction provides a valuable method for the formation of carbon-carbon bonds.

Cycloaddition Reactions (e.g., for Tetrazine Formation)

The nitrile group can participate in cycloaddition reactions, a notable example being its reaction with certain reagents to form heterocyclic structures like tetrazines. While direct cycloaddition with the nitrile itself is not the common pathway for tetrazine synthesis, nitriles are crucial starting materials for the formation of tetrazines. nih.gov A general method involves the zinc-catalyzed reaction of nitriles with hydrazine, followed by oxidation to yield the tetrazine ring. nih.gov

Tetrazines are valuable in bioorthogonal chemistry, where they undergo rapid and selective inverse-electron-demand Diels-Alder reactions with strained alkenes or alkynes. organic-chemistry.org The isocyano group, which can be formed from the corresponding amine, also reacts with tetrazines. nih.gov These reactions are highly efficient and proceed under mild, often physiological, conditions. organic-chemistry.orgnih.gov

Reactivity at the Iodine Substituent

The carbon-iodine bond in this compound is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to other aryl halides makes them excellent substrates for these transformations. ub.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The aryl iodide moiety of this compound is an ideal handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmedscape.com It is a widely used method for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling of aryl iodides, such as 4-iodobenzonitrile, with various boronic acids proceeds with high efficiency. researchgate.netrsc.org The reaction is tolerant of a wide range of functional groups, including nitriles.

Illustrative Suzuki-Miyaura Reaction Conditions

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 °C | Good | libretexts.org |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | High | N/A |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 °C | Excellent | N/A |

Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is a cornerstone for the synthesis of arylalkynes. nih.gov The reaction is typically carried out under mild conditions and shows good functional group tolerance. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov The coupling of aryl iodides with terminal alkynes is a highly efficient process. organic-chemistry.orgnih.gov

Illustrative Sonogashira Coupling Reaction Conditions

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | High | wikipedia.org |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 70 °C | Good | nih.gov |

| Pd(OAc)₂/XPhos | N/A (Cu-free) | Cs₂CO₃ | Dioxane | 100 °C | High | N/A |

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org Aryl iodides are highly reactive substrates for the Heck reaction. For example, the reaction of aryl iodides with acrylonitrile (B1666552) proceeds stereoselectively to give (E)-cinnamonitriles in high yields.

Halogen Exchange Reactions

While less common for aryl iodides due to their high reactivity in cross-coupling, halogen exchange reactions can be performed. These reactions would typically involve the conversion of the iodide to another halide, such as a bromide or chloride, which might be desirable to modulate reactivity in subsequent steps.

Oxidative Additions and Other Organometallic Processes

The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) species to form a palladium(II) intermediate. The reactivity order for this step is generally I > Br > Cl > F. ub.edu This fundamental process is the gateway to a wide range of transformations beyond the standard cross-coupling reactions, including carbonylation and cyanation reactions.

Transformations of the Aryl Ether Moiety

The ether linkage in this compound is a key functional group, and understanding its cleavage and stability is crucial for its application in multi-step syntheses.

Cleavage Reactions

The cleavage of the benzyl (B1604629) ether in this compound to unveil the corresponding phenol (B47542) can be accomplished through several established methods, primarily hydrogenolysis and acid-mediated cleavage.

Hydrogenolysis : The most common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.comyoutube.com This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The process is efficient and generally high-yielding, producing the debenzylated phenol and toluene as a byproduct, which is easily removed. youtube.comyoutube.com This method is advantageous due to its chemoselectivity, often leaving other functional groups like the nitrile and aryl iodide untouched, provided they are not susceptible to reduction under these conditions.

Lewis Acid Cleavage : Strong Lewis acids are effective reagents for the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are particularly efficient for debenzylation under mild conditions. organic-chemistry.org This method is noted for its tolerance of a wide array of other functional groups, including esters and silyl (B83357) ethers, making it a valuable alternative when hydrogenolysis is not feasible. organic-chemistry.org A combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) can chemoselectively cleave aryl benzyl ethers even at low temperatures. organic-chemistry.org

Strong Protic Acids : Treatment with strong protic acids, such as HBr or HI, can also cleave the ether bond. However, this method is less frequently used for complex molecules as the harsh, acidic conditions can lead to undesired side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid. organic-chemistry.orgweebly.comchemistrysteps.com

Stability under Various Chemical Conditions

The stability of the aryl ether moiety is a critical consideration when performing reactions on other parts of the molecule. The benzyloxy group is generally stable under a variety of non-reducing and non-strongly acidic conditions.

Below is an interactive data table summarizing the predicted stability of the aryl ether bond under common reaction conditions used to transform the iodo and nitrile functionalities.

| Reaction Condition | Reagents | Target Functional Group | Ether Stability | Reaction Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd Catalyst, Base (e.g., Na₂CO₃, K₂CO₃) | Aryl Iodide | Stable | Cross-Coupling |

| Stille Coupling | Pd Catalyst, Organostannane | Aryl Iodide | Stable | Cross-Coupling |

| Nitrile Hydrolysis (Basic) | NaOH or KOH, H₂O, Heat | Nitrile | Stable | Nitrile Transformation |

| Tetrazole Synthesis | NaN₃, Lewis or Brønsted Acid (e.g., NH₄Cl) | Nitrile | Stable | Nitrile Transformation |

| Hydrogenolysis | H₂, Pd/C | Aryl Ether | Labile | Cleavage |

| Lewis Acid Cleavage | BCl₃ or BBr₃ | Aryl Ether | Labile | Cleavage |

| Nitrile Hydrolysis (Acidic) | Strong Acid (e.g., HCl, H₂SO₄), H₂O, Heat | Nitrile / Aryl Ether | Potentially Labile | Nitrile Transformation |

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom on the benzyl group exerts a significant electronic influence on the reactivity of that aromatic ring. This influence is a combination of two opposing effects: the inductive effect and the resonance (or mesomeric) effect.

Inductive Effect (-I) : Fluorine is the most electronegative element, and as such, it strongly withdraws electron density from the benzene (B151609) ring through the sigma bond network. vaia.com This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. vaia.comstackexchange.com

Resonance Effect (+M) : Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated to the benzene ring's pi system through resonance. vaia.com This effect increases the electron density at the ortho and para positions. While the resonance effect of fluorine is weaker than that of other halogens, it is sufficient to direct incoming electrophiles to these positions. researchgate.net

The net result is that the fluorobenzyl ring is deactivated towards electrophilic attack, but any substitution that does occur is directed to the ortho and para positions. vaia.com This dual electronic nature is a key feature of fluorinated aromatic compounds in synthesis. researchgate.net Furthermore, the strong polarization of the carbon-fluorine bond can influence the reactivity of adjacent benzylic protons. researchgate.net

Synthesis of Complex Molecular Architectures Bearing the this compound Core

The title compound is a valuable building block for synthesizing more complex molecules, primarily through reactions involving the aryl iodide and nitrile functional groups. These transformations allow for the construction of diverse molecular scaffolds, which is of particular interest in medicinal chemistry and materials science.

Transformations involving the Aryl Iodide:

The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org This method is one of the most powerful for forming biaryl linkages and is widely used in the synthesis of pharmaceuticals. nih.gov The reaction tolerates a wide variety of functional groups and often proceeds in high yield under mild conditions. organic-chemistry.org

Stille Coupling : The Stille reaction couples the aryl iodide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org Like the Suzuki reaction, it is catalyzed by palladium and is highly versatile for creating C-C bonds. libretexts.org A key advantage is the stability of organostannane reagents, though their toxicity is a significant drawback. organic-chemistry.org

Transformations involving the Nitrile Group:

The nitrile group is a versatile functional handle that can be converted into other important chemical moieties.

Hydrolysis to Carboxylic Acid : The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgcommonorganicchemistry.com Basic hydrolysis, using a reagent like sodium hydroxide, first yields a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. pearson.comnku.educhegg.com Acid-catalyzed hydrolysis uses a strong acid like HCl to achieve the same transformation, proceeding through an amide intermediate. jove.commasterorganicchemistry.com

Conversion to Tetrazole : In medicinal chemistry, the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. youtube.com The nitrile group can be converted to a 5-substituted 1H-tetrazole through a [2+3] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃). youtube.comacs.org The reaction is often catalyzed by a Lewis acid or a Brønsted acid and provides a direct route to these important heterocyclic compounds. researchgate.netgoogle.com

Structure Activity Relationship Sar Studies on Analogs of 4 3 Fluorobenzyl Oxy 3 Iodobenzonitrile

Principles of Rational Design and Chemical Space Exploration for SAR

Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. nih.gov This approach contrasts with traditional methods of drug discovery, which relied on trial-and-error testing of chemical substances. The core principle of rational design is to create molecules that are complementary in shape and charge to a specific biomolecular target, such as an enzyme or a receptor, which is known to be involved in a disease pathway. nih.goved.ac.uk By understanding the three-dimensional structure of the target, chemists can design and synthesize compounds that are predicted to bind to it with high affinity and selectivity, thereby modulating its function. ed.ac.uk

Chemical space exploration in the context of SAR for analogs of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile involves the systematic investigation of how different substituents and structural modifications to this core scaffold affect its interaction with a biological target. This exploration is guided by computational tools and medicinal chemistry insights. The 4-((3-fluorobenzyl)oxy) moiety, for instance, has been identified as a key structural element in potent kinase inhibitors. nih.gov The fluorine atom on the benzyl (B1604629) ring can influence metabolic stability and binding interactions through the formation of hydrogen bonds or by altering the electronic properties of the ring. nih.gov

The process of exploring the chemical space around this scaffold involves generating a library of analogs by modifying three key regions: the benzyl group, the ether linkage, and the substituted benzonitrile (B105546) ring. Modifications might include altering the position or nature of the substituent on the benzyl ring, replacing the ether oxygen with other linkers, or changing the substituents on the benzonitrile portion. The goal is to map out the structural requirements for optimal biological activity.

Systematic Structural Modifications and Their Chemical Consequences

Systematic structural modifications are fundamental to SAR studies. By making incremental changes to a lead compound, researchers can probe the specific interactions between the molecule and its target, identifying which functional groups are essential for activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profiles.

In the case of analogs related to the this compound scaffold, research into dual epidermal growth factor receptor (EGFR) and ErbB-2 kinase inhibitors provides valuable insights. A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which contain the key 3-fluorobenzyloxy moiety, were synthesized and evaluated. nih.gov The 3-chloroanilino group in these molecules can be considered a bioisostere for the 3-iodobenzonitrile (B1295488) portion of the target compound, both featuring a halogen at the 3-position relative to the benzyloxy group.

The study systematically varied the substituent at the 3-position of the phenoxy ring, revealing critical SAR trends. The introduction of groups capable of forming covalent bonds or strong hydrogen bonds, such as acrylamide (B121943) and cyanoacetamide, led to significantly enhanced inhibitory activity against both EGFR and ErbB-2 kinases. nih.gov This suggests that for the this compound scaffold, modifications at a corresponding position could also be crucial for modulating biological activity.

The chemical consequences of these modifications are manifold. The electronic nature of the substituents (electron-donating or electron-withdrawing) can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to participate in binding interactions. The size and shape (steric properties) of the substituents can dictate how well the molecule fits into the binding pocket of the target protein. For example, bulky substituents may cause steric clashes, leading to a loss of activity, while smaller, appropriately shaped groups might enhance van der Waals interactions and improve binding affinity.

Assessment of Molecular Properties and Their Correlation with Targeted Interactions

The biological activity of a compound is not solely determined by its ability to bind to a target but also by a host of other molecular properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). A successful drug candidate must possess a balance of these properties to be effective in a physiological system.

In the context of this compound analogs, the assessment of molecular properties and their correlation with targeted interactions is a key aspect of the SAR investigation. For instance, the lipophilicity of a compound, often expressed as logP or logD, plays a critical role in its ability to cross cell membranes and its solubility. The introduction of the 3-fluorobenzyl group can influence lipophilicity and other properties.

The inhibitory activities of the aforementioned 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives against EGFR and ErbB-2 kinases provide a clear example of how molecular properties correlate with targeted interactions. The data from this study can be used to construct a quantitative structure-activity relationship (QSAR) model, which mathematically relates the chemical structure of the compounds to their biological activity. frontiersin.org

The table below presents the inhibitory concentrations (IC50) for a selection of these analogs against EGFR and ErbB-2 kinases, as well as their anti-proliferative activity against A431 and SKOV-3 cancer cell lines.

| Compound | R-Group | EGFR IC50 (nM) | ErbB-2 IC50 (nM) | A431 GI50 (μM) | SKOV-3 GI50 (μM) |

| 6 | 3-acrylamidophenoxy | 37 | 29 | 0.45 | 0.52 |

| 9 | 3-cyanoacetamidophenoxy | 48 | 38 | 0.68 | 0.75 |

| 11 | 3-[6-(4-amino)pyrimidinyl]amino)phenoxy | 61 | 42 | 0.82 | 0.91 |

| 14 | 3-phenoxyacetamidophenoxy | 65 | 79 | 0.95 | 1.12 |

| Reference | Lapatinib | 11 | 9 | 0.15 | 0.18 |

Data sourced from Bioorganic & Medicinal Chemistry, 2012, 20(2), 877-885. nih.gov

The data clearly demonstrates that small changes in the R-group lead to significant differences in biological activity. The compound with the acrylamide group (Compound 6) is the most potent in this series, suggesting that the ability to form a covalent bond with a cysteine residue in the kinase active site is highly beneficial for activity. nih.gov The other compounds, while less potent, still exhibit significant inhibitory activity, highlighting the importance of the core 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] scaffold. These findings strongly suggest that for analogs of this compound, the introduction of reactive or hydrogen-bonding groups could be a fruitful strategy for enhancing their targeted interactions.

Advanced Research Applications of 4 3 Fluorobenzyl Oxy 3 Iodobenzonitrile in Chemical Sciences

Development of Fluorinated Radiotracers via ¹⁸F-Labeling Chemistry

The development of radiotracers for Positron Emission Tomography (PET) imaging is a cornerstone of modern diagnostic medicine and biomedical research. The radionuclide fluorine-18 (B77423) (¹⁸F) is favored for its near-ideal physical properties, including a convenient half-life of approximately 110 minutes and low positron energy. The structure of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is well-suited for the synthesis of ¹⁸F-labeled radiotracers.

The presence of an iodine atom on the benzene (B151609) ring is critical. It can serve as a leaving group in nucleophilic aromatic substitution reactions or be converted into a more reactive precursor, such as an organotin or boronic ester derivative, to facilitate radiofluorination. Research into structurally similar compounds has demonstrated the viability of this approach. For example, the synthesis of 4-[¹⁸F]Fluoropropoxy-3-iodobenzylguanidine ([¹⁸F]FPOIBG), a PET analogue of meta-iodobenzylguanidine (MIBG), highlights the utility of the 4-alkoxy-3-iodobenzyl core. nih.gov In the development of [¹⁸F]FPOIBG, a tosylate precursor was effectively radiolabeled with aqueous [¹⁸F]fluoride in a single nucleophilic substitution step. nih.gov This strategy underscores the potential of using the iodo-substituted phenolic precursor of this compound, namely 4-hydroxy-3-iodobenzonitrile (B1313626), for similar ¹⁸F-labeling reactions.

The existing stable fluorine atom on the benzyl (B1604629) group does not interfere with this process but adds another layer of functionality, potentially influencing the biological activity and pharmacokinetic properties of the final radiotracer. The development of such tracers often involves a multi-step synthesis to create the non-radioactive standard and the labeling precursor, as detailed in the table below for the analogous [¹⁸F]FPOIBG.

Table 1: Radiosynthesis and Properties of the Analogous Radiotracer [¹⁸F]FPOIBG

| Parameter | Finding | Source |

| Precursor | 3-(4-(1,2-bis(tert-butoxycarbonyl)guanidino)methyl-2-iodo-phenoxy)propyl 4-methylbenzenesulfonate | nih.gov |

| Labeling Method | Nucleophilic substitution with [¹⁸F]fluoride | nih.gov |

| Overall Radiochemical Yield | 5.2 ± 0.5% (non-decay corrected) | nih.gov |

| Synthesis Time | ~105 minutes | nih.gov |

| Biological Target | Norepinephrine (B1679862) Transporter (NET) | nih.gov |

This established methodology provides a clear blueprint for how this compound can be leveraged to create novel ¹⁸F-labeled PET probes for imaging various biological targets.

Role as a Precursor in Diverse Organic Synthesis

Beyond radiochemistry, this compound is a versatile precursor for a wide range of more complex organic molecules. Its utility stems from the distinct reactivity of its functional groups. The aryl iodide is particularly valuable, serving as a handle for transition-metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the iodine-bearing position. This enables the introduction of diverse substituents, such as alkyl, aryl, or amino groups, to build molecular complexity.

Simpler related compounds are widely used as starting materials in organic synthesis. For instance, 3-iodobenzonitrile (B1295488) is a reagent for preparing various derivatives, including piperidines and chiral amino acid anilides. sigmaaldrich.com Similarly, 4-amino-3-iodobenzonitrile (B1275651) is a key reactant in the synthesis of fused carbazoles and other heterocyclic systems through domino reactions and cyclo-isomerizations. sigmaaldrich.com

The core structure, 4-hydroxy-3-iodobenzonitrile, is the immediate precursor to the title compound (via etherification) and is a recognized building block in chemical synthesis. nih.gov The addition of the 3-fluorobenzyl group in this compound introduces a specific motif often explored in medicinal chemistry for its ability to engage in favorable interactions with biological targets. The nitrile group itself is also synthetically flexible; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, further expanding its synthetic potential.

Table 2: Properties of Key Iodobenzonitrile Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Applications | Source |

| 3-Iodobenzonitrile | C₇H₄IN | 229.02 | Synthesis of radiolabeled nitriles, piperidine (B6355638) derivatives | sigmaaldrich.comsigmaaldrich.com |

| 4-Amino-3-iodobenzonitrile | C₇H₅IN₂ | 244.03 | Synthesis of fused carbazoles, heterocyclization reactions | sigmaaldrich.com |

| 4-Hydroxy-3-iodobenzonitrile | C₇H₄INO | 245.02 | Precursor for etherification and further functionalization | nih.gov |

Chemical Probes for Investigating Molecular Recognition Processes

A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein or nucleic acid, to study its function. The incorporation of fluorine into these probes is a widely used strategy in medicinal chemistry and chemical biology. rsc.org Fluorine atoms can alter a molecule's conformation, lipophilicity, and metabolic stability, and can participate in specific non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. nih.gov

The 3-fluorobenzyl group of this compound makes it an excellent candidate for use in developing such probes. This fluorinated motif can be used to explore binding pockets of proteins where the fluorine atom can modulate binding affinity and selectivity. rsc.org Studies have shown that fluorinated motifs can have profound effects on molecular recognition, in some cases even inverting the stereoselectivity of enzymes compared to their non-fluorinated counterparts. nih.gov

Furthermore, when combined with its potential for ¹⁸F-radiolabeling as discussed in section 7.1, the compound becomes a precursor to PET imaging probes. These probes allow for the non-invasive visualization and quantification of molecular recognition events in vivo. The structurally related probe [¹⁸F]FPOIBG was designed specifically to probe the molecular recognition of the norepinephrine transporter, demonstrating how this class of molecules can be used to investigate specific biological processes. nih.gov

Scaffold for the Design of Enzyme Modulators

A molecular scaffold is a core structure upon which a series of related compounds can be built to target a specific class of enzymes or receptors. The unique architecture of this compound makes it a promising scaffold for the design of various enzyme modulators.

While direct application of this specific compound as an inhibitor for Histone Deacetylase 6 (HDAC6) or Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is not prominently documented, its constituent parts are found in known enzyme inhibitors. For example, benzonitrile-containing compounds have been explored as inhibitors for a range of enzymes. Research into aromatase inhibitors has shown that scaffolds containing both a halogenated benzyl group and a cyanophenyl (benzonitrile) moiety can yield potent and selective compounds. nih.gov This demonstrates the value of combining these specific chemical features within a single molecule for achieving high-affinity binding to an enzyme's active site.

Histone Deacetylase 6 (HDAC6) Inhibitors: The design of HDAC inhibitors typically involves a zinc-binding group, a linker, and a "cap" group that interacts with the protein surface. The fluorobenzyl ether portion of this compound could serve as a well-defined cap group, while the benzonitrile (B105546) core provides a rigid platform that can be elaborated with appropriate linker and zinc-binding functionalities.